molecular formula C30H44O4 B14358456 4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate CAS No. 92950-96-4

4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate

Katalognummer: B14358456
CAS-Nummer: 92950-96-4
Molekulargewicht: 468.7 g/mol
InChI-Schlüssel: GOPHHFVBBUJHNY-VWLOTQADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate is a chemical compound with the molecular formula C30H44O4 and a molecular weight of 468.683 g/mol . This compound is known for its unique structure, which includes a phenyl ring substituted with a decyloxy group and a benzoate ester linked to a 4-methylhexyl group. It is often used in research and industrial applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of 4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the esterification of 4-hydroxybenzoic acid with decanol to form 4-(decyloxy)benzoic acid. This intermediate is then reacted with 4-{[(4S)-4-Methylhexyl]oxy}phenol under appropriate conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It may be investigated for its pharmacological properties and potential use in drug development.

    Industry: This compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate can be compared with other similar compounds, such as:

  • 4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(octyloxy)benzoate
  • 4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(dodecyloxy)benzoate

These compounds share a similar core structure but differ in the length of the alkyl chain attached to the benzoate ester. The variations in alkyl chain length can influence their physical and chemical properties, making each compound unique in its applications .

Eigenschaften

CAS-Nummer

92950-96-4

Molekularformel

C30H44O4

Molekulargewicht

468.7 g/mol

IUPAC-Name

[4-[(4S)-4-methylhexoxy]phenyl] 4-decoxybenzoate

InChI

InChI=1S/C30H44O4/c1-4-6-7-8-9-10-11-12-23-32-27-17-15-26(16-18-27)30(31)34-29-21-19-28(20-22-29)33-24-13-14-25(3)5-2/h15-22,25H,4-14,23-24H2,1-3H3/t25-/m0/s1

InChI-Schlüssel

GOPHHFVBBUJHNY-VWLOTQADSA-N

Isomerische SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCC[C@@H](C)CC

Kanonische SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCC(C)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.